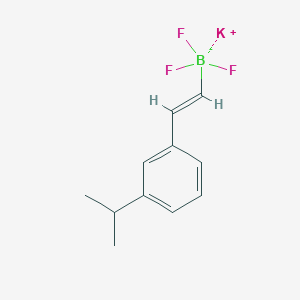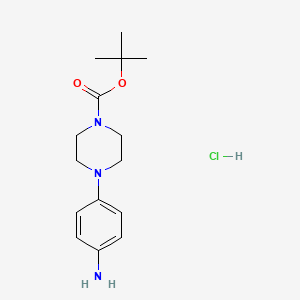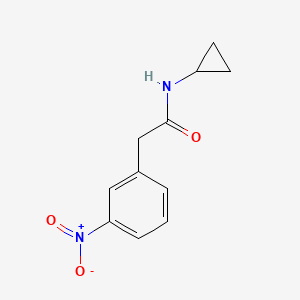
trans-2-Fluorocyclopropyl-methanol
Vue d'ensemble
Description
trans-2-Fluorocyclopropyl-methanol: is an organic compound with the molecular formula C(_4)H(_7)FO It features a cyclopropyl ring substituted with a fluorine atom and a methanol group in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyclopropanation Reaction: : One common method to synthesize trans-2-Fluorocyclopropyl-methanol involves the cyclopropanation of an appropriate alkene precursor with a fluorinated carbene. This reaction typically requires a catalyst such as a transition metal complex to facilitate the formation of the cyclopropyl ring.
-
Fluorination: : Another approach involves the selective fluorination of a cyclopropylmethanol precursor. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure the trans configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography are often employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : trans-2-Fluorocyclopropyl-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
-
Reduction: : The compound can be reduced to form fluorocyclopropylmethane using reducing agents like lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives. Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) can be used for these transformations.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.
Reduction: LiAlH(_4) in dry ether.
Substitution: NaN(_3) in DMF, KSCN in acetone.
Major Products
Oxidation: trans-2-Fluorocyclopropyl-aldehyde, trans-2-Fluorocyclopropyl-carboxylic acid.
Reduction: trans-2-Fluorocyclopropylmethane.
Substitution: trans-2-Azidocyclopropyl-methanol, trans-2-Thiocyanatocyclopropyl-methanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, trans-2-Fluorocyclopropyl-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated cyclopropyl group can influence the binding affinity and selectivity of bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can enhance the metabolic stability and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.
Mécanisme D'action
The mechanism by which trans-2-Fluorocyclopropyl-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions, while the cyclopropyl ring can provide rigidity and influence the overall molecular conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-2-Chlorocyclopropyl-methanol
- trans-2-Bromocyclopropyl-methanol
- trans-2-Methylcyclopropyl-methanol
Comparison
Compared to its halogenated analogs, trans-2-Fluorocyclopropyl-methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in applications where these properties are advantageous.
Propriétés
IUPAC Name |
[(1R,2S)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279637 | |
| Record name | Cyclopropanemethanol, 2-fluoro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169884-68-8 | |
| Record name | Cyclopropanemethanol, 2-fluoro-, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169884-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanol, 2-fluoro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B8030494.png)



![1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine](/img/structure/B8030531.png)

![3-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8030546.png)


![(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B8030565.png)



